![molecular formula C20H24N2O2 B3851745 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide, also known as BGB-324, is a small molecule inhibitor that targets Axl, a receptor tyrosine kinase. Axl is known to play a role in cancer progression, metastasis, and resistance to therapy. BGB-324 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
Wirkmechanismus
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide targets Axl, a receptor tyrosine kinase that is overexpressed in many types of cancer. Axl plays a role in promoting tumor growth, invasion, and metastasis, as well as mediating resistance to chemotherapy and immunotherapy. 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide binds to the catalytic domain of Axl and inhibits its activity, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It inhibits the activation of downstream signaling pathways that are involved in tumor growth and metastasis, such as PI3K/Akt and MAPK/ERK. It also promotes apoptosis, or programmed cell death, in cancer cells. 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has been shown to decrease the number of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide is its specificity for Axl, which reduces off-target effects and toxicity. It has also been shown to enhance the efficacy of chemotherapy and immunotherapy, making it a promising combination therapy. However, one limitation is that it may not be effective in all types of cancer, as Axl expression varies between different tumor types. Additionally, the optimal dose and schedule of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide in clinical trials is still being determined.
Zukünftige Richtungen
There are several future directions for the development of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide. One area of research is the identification of biomarkers that can predict response to 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide, which would allow for personalized treatment. Another direction is the investigation of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide in combination with other targeted therapies, such as EGFR inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective Axl inhibitors is ongoing, which may improve the efficacy and reduce the toxicity of this class of drugs.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of various cancers, including lung, breast, pancreatic, and ovarian cancers. It has been shown to inhibit tumor growth, invasion, and metastasis, as well as enhance the efficacy of chemotherapy and immunotherapy. 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has also been investigated for its potential use in other diseases, such as fibrosis and viral infections.
Eigenschaften
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-20(23)18-10-12-22(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJAZUNMNLNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)benzyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.